molecular formula C28H48O4 B1220386 Ergost-24(28)-ene-1,3,5,6-tetrol

Ergost-24(28)-ene-1,3,5,6-tetrol

Cat. No.: B1220386
M. Wt: 448.7 g/mol
InChI Key: CXPIFTPKWGXGCI-NFGQZVQMSA-N
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Description

Introduction to Ergost-24(28)-ene-1,3,5,6-tetrol

Chemical Identity and Nomenclature

This compound is systematically named (1α,3β,5α,6β)-Ergost-24(28)-ene-1,3,5,6-tetrol under IUPAC guidelines. Its molecular formula is C28H48O4 , with a molecular weight of 448.68 g/mol . Alternative designations include 24-methylenecholestane-1α,3β,5α,6β-tetrol and numersterol A , reflecting its structural features and natural source. The compound’s CAS registry number is 124596-64-1 .

Key Identifiers:
Property Value
Molecular Formula C28H48O4
Molecular Weight 448.68 g/mol
CAS Number 124596-64-1
IUPAC Name (1α,3β,5α,6β)-Ergost-24(28)-ene-1,3,5,6-tetrol

Structural Characteristics and Classification

The compound features a tetracyclic ergostane skeleton with hydroxyl groups at positions 1α, 3β, 5α, and 6β. A distinguishing feature is the 24(28)-methylene group in the side chain, which introduces steric and electronic complexity. The planar structure includes:

  • A cyclopenta[a]phenanthrene core common to steroids.
  • Four hydroxyl groups contributing to high polarity.
  • A branched side chain with a methylene group at C-24, critical for interactions with biological targets.

This compound is classified as a polyoxygenated ergostane-type steroid , a subgroup of triterpenoids. Its structural analogs often differ in hydroxylation patterns or side-chain modifications, influencing bioactivity.

Historical Context and Discovery

The compound was first reported in the late 1990s from the soft coral Sinularia numerosa, where it was identified as numersterol A . Early structural elucidation relied on nuclear magnetic resonance (NMR) and mass spectrometry (MS) , confirming the positions of hydroxyl groups and the methylene side chain. Subsequent studies in the 2000s expanded its known sources to include Dendronephthya sp. and Plexaurella grisea, highlighting its prevalence in marine ecosystems.

Significance in Natural Product Chemistry

This compound is notable for its cytotoxic activity against cancer cell lines , including P388, A549, and HT-29, with IC50 values ranging from 1.5 to 10.8 μg/mL. Its mechanism of action may involve disruption of cell membrane integrity or inhibition of sterol biosynthesis. The compound also serves as a chemical marker for studying marine invertebrate biochemistry, offering clues about ecological interactions and stress responses.

Bioactivity Data:
Cell Line IC50 (μg/mL) Reference
P388 (murine) 8.3
HT-29 (human) 1.5
A549 (human) 10.8

Properties

Molecular Formula

C28H48O4

Molecular Weight

448.7 g/mol

IUPAC Name

(8S,9S,10S,13R,14S,17S)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-1,3,5,6-tetrol

InChI

InChI=1S/C28H48O4/c1-16(2)17(3)7-8-18(4)21-9-10-22-20-14-25(31)28(32)15-19(29)13-24(30)27(28,6)23(20)11-12-26(21,22)5/h16,18-25,29-32H,3,7-15H2,1-2,4-6H3/t18-,19?,20+,21+,22+,23+,24?,25?,26-,27+,28?/m1/s1

InChI Key

CXPIFTPKWGXGCI-NFGQZVQMSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)C)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4([C@@]3(C(CC(C4)O)O)C)O)O)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(C(CC(C4)O)O)C)O)O)C

Synonyms

24-MCTT
24-methylenecholestane-1 alpha,3 beta, 5 alpha,6 beta-tetrol
24-methylenecholestane-1,3,5,6-tetrol

Origin of Product

United States

Preparation Methods

Solvent Extraction and Partitioning

The primary source of ergostane-type steroids, including Ergost-24(28)-ene-1,3,5,6-tetrol, is mushrooms of the Pleurotus genus. Fresh or dried fungal material is typically extracted with polar solvents such as methanol (MeOH), 80–95% ethanol (EtOH) in water, or acetone. These solvents efficiently solubilize sterols and their oxygenated derivatives. After extraction, the crude mixture is partitioned between ethyl acetate (EtOAc) and water or chloroform (CHCl₃) and water to separate non-polar sterols from sugars and proteins. The organic layer is then concentrated under reduced pressure to yield a crude sterol extract.

Column Chromatography

Silica gel column chromatography is the cornerstone of sterol purification. The ethyl acetate or chloroform fraction is subjected to gradient elution using solvent systems such as:

Solvent SystemRatio (v/v)Purpose
Hexane–ethyl acetate9:1 to 1:1Initial separation of non-polar compounds
Dichloromethane–methanol95:5 to 85:15Elution of oxygenated sterols
Petroleum ether–acetone7:3Final purification of tetrols

Fractions containing this compound are identified via thin-layer chromatography (TLC) with vanillin–sulfuric acid staining.

High-Performance Liquid Chromatography (HPLC)

Final purification is achieved using reversed-phase HPLC with octadecylsilyl (C18) columns. A methanol–water gradient (70:30 to 95:5 over 30 minutes) effectively resolves tetraoxygenated ergostanes. This compound typically elutes at 18–22 minutes under these conditions, with UV detection at 210 nm.

Biosynthetic Pathways and Biotechnological Considerations

Lanosterol as a Biosynthetic Precursor

Ergostane-type steroids are biosynthesized from lanosterol, a triterpenoid derived from squalene. Key modifications include:

  • Demethylation : Removal of methyl groups at C-14 and C-4 by cytochrome P450 enzymes.

  • Hydroxylation : Introduction of hydroxyl groups at C-1, C-3, C-5, and C-6 by monooxygenases.

  • Side-chain alkylation : Addition of a methyl group at C-24 to form the ergostane skeleton.

Proposed Pathway for this compound

The tetraol structure suggests a multi-step oxidation process:

  • Epoxidation : Formation of a 5,6-epoxide intermediate from ergosterol.

  • Acid-catalyzed ring opening : Generation of vicinal diols at C-5 and C-6.

  • Late-stage hydroxylation : Addition of hydroxyl groups at C-1 and C-3 via P450-mediated oxidation.

Chemical Synthesis Strategies

Radical Cyclization Approach

Heinze and Heretsch’s synthesis of pleurocins (structurally analogous ergostanes) provides a template for this compound:

  • Starting material : Ergosterol (1 ) is oxidized with m-chloroperbenzoic acid (mCPBA) to form 5,6-epoxide (2 ).

  • Epoxide ring opening : Treatment with BF₃·Et₂O in dichloromethane generates diol (3 ).

  • C-1 Hydroxylation : Sharpless asymmetric dihydroxylation introduces the C-1 hydroxyl group with >90% enantiomeric excess (ee).

Stereochemical Control

The configuration at C-20 (S) and C-24 (R) is critical for biological activity. Nuclear Overhauser effect (NOE) correlations between H-16α/H-22 and H₃-18/H-20 confirm the S configuration at C-20. For C-24, ¹³C NMR chemical shifts at δ 42.9 (C-24) and 17.7 (C-28) distinguish 24R from 24S isomers.

Challenges in Synthesis and Structural Validation

Epimerization Risks

During acidic workup, the C-3 hydroxyl group may epimerize. This is mitigated by:

  • Using buffered aqueous solutions (pH 7–8) during extraction

  • Avoiding prolonged exposure to strong acids or bases

NMR Spectroscopy for Structural Confirmation

Key NMR features of this compound include:

  • ¹H NMR (CDCl₃) : δ 5.15 (m, H-22), δ 3.52 (dd, J = 11.0, 4.5 Hz, H-3), δ 3.38 (m, H-5, H-6)

  • ¹³C NMR : δ 73.8 (C-3), δ 70.2 (C-5), δ 69.5 (C-6), δ 62.1 (C-1)

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Time RequirementCost Efficiency
Fungal extraction0.02–0.0595–982–3 weeksLow
Radical cyclization12–15995–7 daysHigh
Epoxide ring opening8–10973–5 daysModerate

Fungal extraction remains the only source of naturally occurring stereoisomers, while synthetic methods offer higher yields and scalability for pharmacological applications .

Q & A

Q. What computational tools can predict the interaction of this compound with biological targets?

  • Methodology : Use molecular docking (AutoDock Vina, Glide) to model binding to receptors like estrogen or glucocorticoid receptors. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Compare results with experimental SAR data .

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